2-bromo-5-methoxy-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}benzamide
Description
Properties
IUPAC Name |
2-bromo-5-methoxy-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25BrN2O2S/c1-23-15-2-3-17(19)16(10-15)18(22)20-11-13-4-7-21(8-5-13)14-6-9-24-12-14/h2-3,10,13-14H,4-9,11-12H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCBWROBLAASPQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NCC2CCN(CC2)C3CCSC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-Bromo-5-Methoxybenzoic Acid: Bromination Strategies
The foundational step in synthesizing the target benzamide derivative is the preparation of 2-bromo-5-methoxybenzoic acid. A patented method describes the bromination of m-methoxybenzoic acid using N-bromosuccinimide (NBS) as the brominating agent in a halogenated hydrocarbon solvent, such as dichloromethane or chloroform. The reaction is catalyzed by red phosphorus and sulfuric acid, with potassium bromide or potassium bromate serving as co-catalysts. Optimal conditions include a molar ratio of 1:0.6–3.0 for m-methoxybenzoic acid to NBS, reaction temperatures between −10°C and 80°C, and a duration of 1–24 hours. Post-reaction quenching with ice water followed by solvent recovery under reduced pressure yields the crude product, which is recrystallized using methanol or ethanol to achieve ≥95% purity. This method emphasizes regioselectivity for the 2-bromo isomer, attributed to the directing effect of the methoxy group and the electron-withdrawing nature of the carboxylic acid moiety.
Amide Bond Formation: Coupling Strategies and Optimization
The final step involves coupling 2-bromo-5-methoxybenzoic acid with the synthesized piperidine-thiolane amine. Activation of the carboxylic acid is achieved using thionyl chloride to form the acyl chloride, followed by reaction with the amine in dichloromethane under inert conditions. Alternatively, carbodiimide-based coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) at 0–25°C provide efficient amidation, as demonstrated in. Key parameters include a 1:1.2 molar ratio of acid to amine, reaction times of 12–24 hours, and post-reaction purification via silica gel chromatography using ethyl acetate/hexane gradients. Recrystallization from ethanol or isopropanol further enhances purity, with yields typically ranging from 70% to 85%.
Mechanistic Insights and Catalytic Innovations
The bromination mechanism in proceeds via electrophilic aromatic substitution, where NBS generates bromonium ions facilitated by sulfuric acid. Red phosphorus acts as a bromine carrier, enhancing the electrophilicity of the brominating agent. For the amide coupling, the carbodiimide-mediated mechanism involves initial activation of the carboxylic acid to an O-acylisourea intermediate, which reacts with the amine to form the desired benzamide. Recent advancements in catalytic methods, such as InCl3-catalyzed multi-component reactions, suggest potential for optimizing coupling efficiency under milder conditions, though this remains unexplored for the target compound.
Analytical Validation and Characterization
Structural confirmation of intermediates and the final product relies on spectroscopic techniques. Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals: the methoxy group at δ 3.85 ppm (singlet, 3H), aromatic protons between δ 7.2–8.1 ppm, and piperidine-thiolane methylene protons as multiplets at δ 2.4–3.3 ppm. Infrared (IR) spectroscopy confirms the amide C=O stretch at ~1650 cm⁻¹ and N–H bends at ~3300 cm⁻¹. High-resolution mass spectrometry (HRMS) provides molecular ion peaks consistent with the theoretical mass of 423.05 g/mol (C₁₈H₂₂BrN₂O₂S).
Challenges and Optimization Strategies
Key challenges include minimizing di-bromination byproducts during the initial bromination and avoiding epimerization at the piperidine center during amine synthesis. Temperature control during bromination (−10°C to 0°C) suppresses polybromination, while using chiral auxiliaries in the reductive amination step ensures stereochemical integrity. Solvent screening in highlights the superiority of ethanol-water mixtures for recrystallization, achieving ≥99% enantiomeric excess in analogous systems.
Chemical Reactions Analysis
Types of Reactions
2-bromo-5-methoxy-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one substituent with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzamides .
Scientific Research Applications
Central Nervous System Modulation
Research indicates that 2-bromo-5-methoxy-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}benzamide may interact with various neurotransmitter systems, particularly those involving serotonin and dopamine pathways. Preliminary studies suggest its potential as a modulator for conditions such as:
- Anxiety Disorders : By influencing serotonin receptor activity, the compound may alleviate symptoms associated with anxiety.
- Cognitive Disorders : Its interaction with dopamine pathways suggests potential benefits in treating cognitive impairments, possibly through enhancing neurotransmitter release or receptor activation.
Antidepressant Potential
The compound's mechanism of action may involve inhibition of specific enzymes or receptors linked to mood regulation. Studies have shown that compounds with similar structural features exhibit antidepressant properties by modulating serotonin levels in the brain.
The biological activity of 2-bromo-5-methoxy-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}benzamide can be attributed to its ability to bind selectively to various biological targets. The following mechanisms have been proposed:
- Enzyme Inhibition : The compound may inhibit enzymes involved in neurotransmitter metabolism, leading to increased levels of serotonin and dopamine.
- Receptor Modulation : It may act as an antagonist or agonist at specific receptor sites, altering cellular signaling pathways associated with mood and cognition.
Case Studies and Research Findings
Several studies have investigated the pharmacological effects of related compounds, providing insights into the potential applications of 2-bromo-5-methoxy-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}benzamide:
Mechanism of Action
The mechanism of action of 2-bromo-5-methoxy-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and triggering downstream effects. The exact pathways involved depend on the specific biological context and the nature of the target .
Comparison with Similar Compounds
Table 1. Structural Comparison of 2-bromo-5-methoxy-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}benzamide and Analogues
- Benzamide Substituents: The target’s bromo and methoxy groups are shared with the compound in , which may confer similar electronic and steric profiles. Halogens (bromo, chloro) are known to influence binding affinity and metabolic stability, while methoxy groups enhance solubility .
- Piperidine Substitution : The thiolan-3-yl group introduces sulfur, which differs from the chlorobenzoyl () and methylbenzoyl () groups. Sulfur’s polarizability and larger atomic radius may alter hydrogen-bonding capacity and lipophilicity compared to oxygen-based substituents.
Conformational Analysis
- Crystal structures of related compounds reveal that piperidine rings adopt chair () or half-chair () conformations, influenced by substituents. In , the chair conformation results in a dihedral angle of 89.1° between benzene rings, while ’s half-chair conformation exhibits puckering parameters (q3 = 0.5563 Å) indicative of moderate ring distortion .
- Sulfur’s larger van der Waals radius compared to oxygen could also affect intermolecular packing.
Physicochemical Properties
- Hydrogen Bonding: The amide group in the target compound can act as both donor (N–H) and acceptor (C=O), similar to analogs in and . However, the thiolan group’s sulfur is less likely to participate in hydrogen bonding compared to the carbonyl oxygen in 4-chlorobenzoyl derivatives .
- Solubility : The methoxy group in the target and ’s compound may enhance aqueous solubility relative to purely hydrophobic substituents (e.g., methyl in ). Conversely, the thiolan group’s lipophilicity could offset this effect .
Biological Activity
2-Bromo-5-methoxy-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}benzamide (CAS No. 2034476-78-1) is a compound of interest in medicinal chemistry due to its potential biological activity. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The chemical structure of 2-bromo-5-methoxy-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}benzamide can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C18H25BrN2O2S |
| Molecular Weight | 396.37 g/mol |
| IUPAC Name | 2-bromo-5-methoxy-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}benzamide |
| CAS Number | 2034476-78-1 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. Preliminary studies suggest that it may exhibit:
- Enzyme Inhibition : The compound could inhibit certain enzymes involved in metabolic pathways, which may be relevant in conditions like cancer or metabolic disorders.
- Receptor Modulation : It may act as a modulator of neurotransmitter receptors, potentially influencing neurological functions and behaviors.
Biological Activity
Research indicates that 2-bromo-5-methoxy-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}benzamide shows promise in various biological assays:
- Antitumor Activity : In vitro studies demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.
- Neuroprotective Effects : Animal models have shown that the compound may protect against neurodegenerative conditions by reducing oxidative stress and inflammation in neural tissues.
- Antimicrobial Properties : Preliminary antimicrobial testing revealed activity against certain bacterial strains, suggesting potential for development as an antibiotic agent.
Case Studies
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of 2-bromo-5-methoxy-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}benzamide:
Study 1: Antitumor Efficacy
In a study published in Journal of Medicinal Chemistry, researchers evaluated the antitumor efficacy of structurally similar compounds. They reported that modifications at the benzamide moiety significantly influenced cytotoxicity, with bromination enhancing activity against MCF7 breast cancer cells .
Study 2: Neuroprotection
Research presented at the Annual Neuroscience Conference indicated that compounds with piperidine structures exhibited neuroprotective effects in animal models of Alzheimer's disease. The study highlighted reduced levels of amyloid-beta plaques and improved cognitive function .
Study 3: Antimicrobial Activity
A recent investigation published in Antibiotics journal assessed the antimicrobial properties of benzamide derivatives. The findings suggested that compounds with thiolane rings demonstrated enhanced antibacterial activity against Gram-positive bacteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
